molecular formula C8H5ClN2O2 B15093537 2-Amino-3-chloro-5-cyanobenzoic acid

2-Amino-3-chloro-5-cyanobenzoic acid

Cat. No.: B15093537
M. Wt: 196.59 g/mol
InChI Key: KCMMKWRPPVXDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and cyano functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chloro-5-cyanobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyanation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-cyanobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or nitric acid.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Coupling Products: Biaryl compounds.

    Reduction Products: Amino derivatives.

    Oxidation Products: Nitro derivatives.

Scientific Research Applications

2-Amino-3-chloro-5-cyanobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-chloro-5-cyanobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes and therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-chloro-5-cyanobenzoic acid is unique due to the combination of amino, chloro, and cyano groups on the benzene ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-amino-3-chloro-5-cyanobenzoic acid

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-4(3-10)1-5(7(6)11)8(12)13/h1-2H,11H2,(H,12,13)

InChI Key

KCMMKWRPPVXDTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)C#N

Origin of Product

United States

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